N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Description
N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridine ring substituted with an ethoxy group at the 2-position and an isoquinoline ring fused with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-22-16-15(8-5-10-17-16)18-23(20,21)19-11-9-13-6-3-4-7-14(13)12-19/h3-8,10,18H,2,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQZXOXYKQGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)NS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Coupling Reaction: The halogenated pyridine intermediate is then coupled with a suitable isoquinoline derivative using a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to reduce the sulfonamide group to an amine.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine and isoquinoline rings may also interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
- N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Uniqueness
N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is unique due to the presence of both the ethoxy group on the pyridine ring and the sulfonamide group on the isoquinoline ring. This combination of functional groups provides distinct chemical properties and biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
